molecular formula C6H10N4O3 B12705798 5-(Nitrosocyanamido)-2-hydroxyvaleramide CAS No. 102584-88-3

5-(Nitrosocyanamido)-2-hydroxyvaleramide

Cat. No.: B12705798
CAS No.: 102584-88-3
M. Wt: 186.17 g/mol
InChI Key: BDFFOEAQENGFSK-UHFFFAOYSA-N
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Description

L-Arginine, nitrosated, is a compound formed by the nitrosation of L-Arginine, an amino acid that plays a crucial role in the production of nitric oxide Nitrosation involves the addition of a nitroso group (NO) to a molecule, which in this case is L-Arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrosated L-Arginine typically involves the reaction of L-Arginine with nitrous acid. Nitrous acid is usually generated in situ by the acidification of sodium nitrite. The reaction conditions often require a controlled acidic environment to ensure the stability of nitrous acid and to facilitate the nitrosation process .

Industrial Production Methods

Industrial production of nitrosated L-Arginine can be achieved through microbial fermentation. Genetically modified strains of Escherichia coli are often used to optimize the production of L-Arginine, which is then subjected to nitrosation. The key to efficient production lies in maintaining an optimal carbon-to-nitrogen ratio during fermentation .

Chemical Reactions Analysis

Types of Reactions

Nitrosated L-Arginine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced back to the amine group.

    Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of L-Arginine.

Scientific Research Applications

Nitrosated L-Arginine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

    Biology: It plays a role in studying nitric oxide signaling pathways and its effects on cellular functions.

    Medicine: It is investigated for its potential therapeutic effects in conditions such as hypertension, atherosclerosis, and diabetes. .

    Industry: It is used in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of nitrosated L-Arginine involves the release of nitric oxide. Nitric oxide is a potent vasodilator that helps regulate blood flow, insulin secretion, and immune responses. The molecular targets include endothelial cells, where nitric oxide synthase catalyzes the production of nitric oxide from L-Arginine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitrosated L-Arginine is unique due to its dual role as both a nitric oxide donor and an amino acid. This dual functionality allows it to participate in various biochemical pathways, making it a versatile compound in both research and therapeutic applications.

Properties

CAS No.

102584-88-3

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

5-[cyano(nitroso)amino]-2-hydroxypentanamide

InChI

InChI=1S/C6H10N4O3/c7-4-10(9-13)3-1-2-5(11)6(8)12/h5,11H,1-3H2,(H2,8,12)

InChI Key

BDFFOEAQENGFSK-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)N)O)CN(C#N)N=O

Origin of Product

United States

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